

Protocol for Investigating the Effects of Enprostil on Gastric Emptying

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Compound of Interest

Compound Name: *Enprostil*

Cat. No.: *B1671346*

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For: Researchers, Scientists, and Drug Development Professionals

Application Note

Enprostil, a synthetic prostaglandin E2 analog, has demonstrated effects on gastrointestinal physiology, including gastric acid secretion and mucosal protection. Its influence on gastric motility, however, presents a more complex profile, with studies indicating varying effects on the rate of gastric emptying depending on the meal composition. This document provides detailed protocols for rigorously evaluating the impact of **Enprostil** on both solid and liquid phase gastric emptying. The methodologies described herein, Gastric Emptying Scintigraphy and the ¹³C-Spirulina Breath Test, represent the current gold standards for assessing gastric motility. Adherence to these standardized procedures is crucial for obtaining reliable and reproducible data to elucidate the pharmacodynamic properties of **Enprostil** on gastric function.

Introduction

Enprostil is a synthetic prostaglandin E2 (PGE2) analogue with potent antisecretory and cytoprotective effects on the gastric mucosa.^{[1][2]} Its mechanism of action involves binding to prostaglandin E receptors (EP), with a notable affinity for the EP3 subtype, which is implicated in the contraction of smooth muscle.^[3] The effect of **Enprostil** on gastric emptying is of significant interest, as alterations in gastric motility can have therapeutic implications for conditions such as gastroparesis and functional dyspepsia.

Clinical studies have yielded mixed results regarding **Enprostil**'s effect on gastric emptying. Some studies have shown that **Enprostil** can accelerate the emptying of solid food in a dose-dependent manner.^[4] Conversely, other research has indicated no significant effect on the emptying of liquid meals.^[5] These discrepancies highlight the need for standardized and well-controlled experimental protocols to accurately characterize the prokinetic potential of **Enprostil**.

This document outlines two primary protocols for assessing gastric emptying: Gastric Emptying Scintigraphy, the "gold standard" imaging technique, and the non-radioactive ¹³C-Spirulina Breath Test.

Data Presentation

Summary of Enprostil's Effect on Solid Gastric Emptying

Treatment Group	Gastric Retention at 90 min (%)	Gastric Emptying Index (min ⁻¹ x 10 ⁻²)
Placebo	50.5 ± 6.9	1.62 ± 0.38
Enprostil (35 µg)	35.2 ± 7.4	2.77 ± 0.56
Enprostil (70 µg)	24.1 ± 8.4	3.65 ± 0.64

Data from a study in patients with duodenal ulcer.

Summary of Enprostil's Effect on Liquid Gastric Emptying

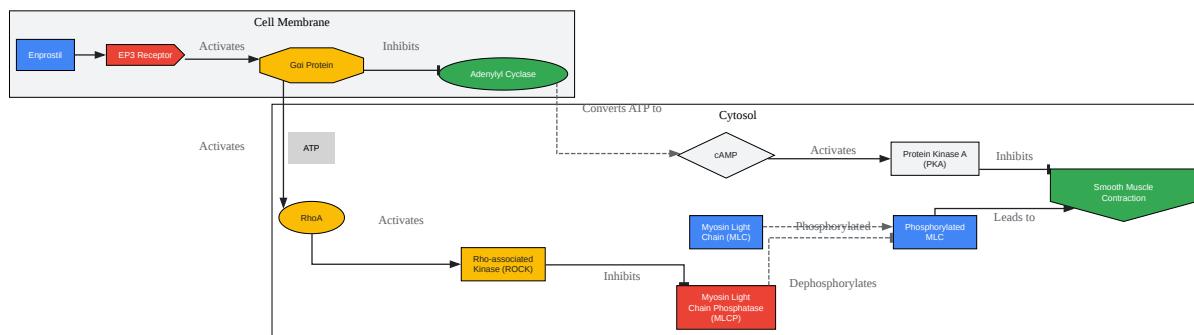
Treatment Group	Meal Recovery (%)
Placebo	89
Enprostil (70 µg)	67

Data based on polyethylene glycol marker recovery.

Treatment Group	Mouth-to-Cecum Transit Time (min)
Placebo	119
Enprostil (70 µg)	200
While gastric emptying of the liquid meal was unchanged, the overall transit time was significantly longer with Enprostil.	

Signaling Pathway

Enprostil, as a prostaglandin E2 analog, is believed to exert its effects on gastric smooth muscle contraction primarily through the EP3 receptor, a G-protein coupled receptor. The binding of **Enprostil** to the EP3 receptor initiates a signaling cascade that leads to increased contractility of gastric smooth muscle cells, thereby influencing the rate of gastric emptying.



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Caption: **Enprostil** signaling pathway in gastric smooth muscle cells.

Experimental Protocols

The following are detailed protocols for two recommended methods to assess the effect of **Enprostil** on gastric emptying. A crossover study design is recommended, where each participant serves as their own control.

Protocol 1: Gastric Emptying Scintigraphy

This protocol is considered the gold standard for measuring gastric emptying and provides quantitative data on the rate of emptying of a radiolabeled meal.

1. Participant Preparation:

- Participants should fast overnight for at least 8 hours.
- Medications known to affect gastrointestinal motility should be discontinued for at least 48 hours prior to the study, as approved by the overseeing physician.
- For diabetic participants, blood glucose levels should be monitored and maintained below 275 mg/dL, as hyperglycemia can delay gastric emptying.
- Female participants of childbearing potential should be studied during the follicular phase (days 1-10) of their menstrual cycle to minimize hormonal effects on gastric motility.

2. Test Meal:

- Solid Meal: A standardized low-fat, egg-white meal is recommended.
 - 120 g of liquid egg whites labeled with 0.5-1.0 mCi of ^{99m}Tc -sulfur colloid.
 - Two slices of white bread.
 - 30 g of jam.
 - 120 mL of water.
- Liquid Meal (Optional):
 - 300 mL of water with 0.2 mCi of ^{99m}Tc -sulfur colloid or ^{111}In -DTPA.

3. **Enprostil** Administration:

- A single oral dose of **Enprostil** (e.g., 35 μg or 70 μg) or a matching placebo will be administered 30 minutes before the consumption of the test meal.

4. Imaging Protocol:

- The participant should consume the test meal within 10 minutes.
- Imaging should commence immediately after meal consumption (time 0).

- Anterior and posterior static images are acquired for 1 minute at 0, 1, 2, and 4 hours post-meal.
- A dual-head gamma camera is used to acquire the images.

5. Data Analysis:

- Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.
- The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
- The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0, corrected for radioactive decay.
- The primary endpoints are the percentage of gastric retention at 2 and 4 hours and the gastric emptying half-time (T_{50}).

Protocol 2: ^{13}C -Spirulina Gastric Emptying Breath Test (GEBT)

This is a non-invasive, non-radioactive method for measuring solid gastric emptying.

1. Participant Preparation:

- Same as for Gastric Emptying Scintigraphy.

2. Test Meal:

- A standardized meal containing scrambled eggs mixed with ^{13}C -Spirulina, six saltine crackers, and 180 mL of water.

3. Enprostil Administration:

- Same as for Gastric Emptying Scintigraphy.

4. Breath Sample Collection:

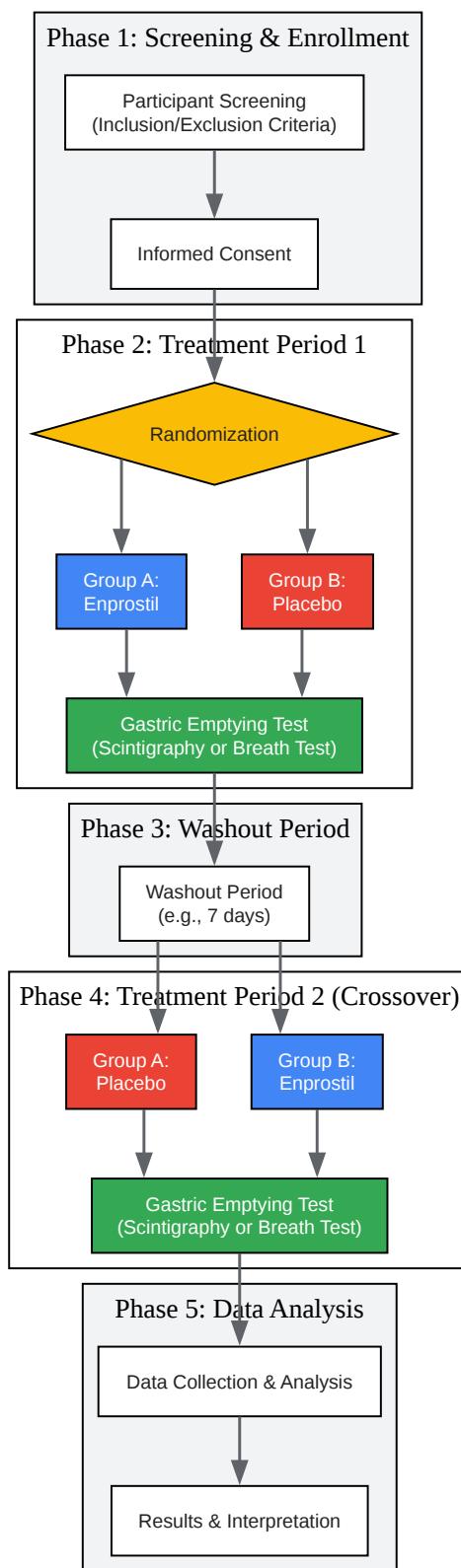
- Two baseline breath samples are collected before meal consumption.
- The participant consumes the test meal within 10 minutes.
- Post-meal breath samples are collected at 45, 90, 120, 150, 180, and 240 minutes.
- For each sample, the participant exhales fully into a collection tube.

5. Data Analysis:

- Breath samples are analyzed using a gas isotope ratio mass spectrometer to determine the ratio of $^{13}\text{CO}_2$ to $^{12}\text{CO}_2$.
- The rate of $^{13}\text{CO}_2$ excretion is calculated over time, which correlates with the rate of gastric emptying.
- The primary endpoint is the gastric emptying half-time (T_{50}) and other parameters derived from the $^{13}\text{CO}_2$ excretion curve.

Experimental Workflow

The following diagram illustrates the logical flow of a clinical study investigating the effect of **Enprostil** on gastric emptying using a crossover design.



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Caption: Crossover experimental workflow for **Enprostil** gastric emptying study.

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